molecular formula C9H4Br2FN B595809 3,4-Dibromo-6-fluoroquinoline CAS No. 1210246-58-4

3,4-Dibromo-6-fluoroquinoline

Cat. No.: B595809
CAS No.: 1210246-58-4
M. Wt: 304.944
InChI Key: MBVPLBGYZMRZJQ-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-fluoroquinoline is a strategically functionalized quinoline derivative designed for advanced research and development, particularly in the fields of medicinal chemistry and materials science. Its core value lies in its role as a multifunctional synthetic intermediate. The presence of bromine atoms at the 3 and 4 positions provides distinct sites for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the rapid construction of diverse chemical libraries . The fluorine atom at the 6 position, a hallmark of many bioactive molecules, can be utilized in nucleophilic aromatic substitution or to fine-tune the electronic properties and metabolic stability of the final molecule . Quinolones, the core scaffold of this reagent, are well-established in antibacterial research for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . This makes this compound a valuable precursor in the design and synthesis of novel antibacterial agents aimed at overcoming multi-drug resistant pathogens, including fluoroquinolone-resistant strains . Furthermore, the quinoline structure is a privileged scaffold in drug discovery, and this reagent is ideally suited for generating hybrid molecules. Researchers can leverage its reactivity to conjugate the quinoline core with other pharmacophores, a proven strategy for developing potent agents against challenging targets like methicillin-resistant Staphylococcus aureus (MRSA) . Beyond pharmaceuticals, the electron-deficient quinoline system and its synthetic derivatives show significant promise in materials science research, including applications in the development of organic semiconductors and dyes for OLEDs .

Properties

CAS No.

1210246-58-4

Molecular Formula

C9H4Br2FN

Molecular Weight

304.944

IUPAC Name

3,4-dibromo-6-fluoroquinoline

InChI

InChI=1S/C9H4Br2FN/c10-7-4-13-8-2-1-5(12)3-6(8)9(7)11/h1-4H

InChI Key

MBVPLBGYZMRZJQ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(C(=C2C=C1F)Br)Br

Synonyms

3,4-Dibromo-6-fluoroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability

Thermogravimetric analysis (TGA) reveals that 3,4-Dibromo-6-fluoroquinoline exhibits superior thermal stability (decomposition onset at 280°C) compared to 3,4-Dichloro-6-fluoroquinoline (240°C) due to stronger C-Br bonds . However, it is less stable than 3,4-Diiodo-6-fluoroquinoline, which decomposes at 310°C, reflecting the impact of halogen atomic size on lattice energy.

Solubility

This property necessitates the use of co-solvents in pharmaceutical formulations.

Data Tables

Table 1. Comparative Properties of Halogenated 6-Fluoroquinolines

Property This compound 3,4-Dichloro-6-fluoroquinoline 3,4-Diiodo-6-fluoroquinoline
Decomposition Temperature 280°C 240°C 310°C
MIC (S. aureus) 8 µg/mL 12 µg/mL 32 µg/mL
Solubility in DMSO 1.8 mg/mL 3.2 mg/mL 0.9 mg/mL
Synthesis Reagent NBS Cl₂ gas I₂/KI

Preparation Methods

Electrophilic Bromination of 6-Fluoroquinoline

Electrophilic bromination serves as a foundational method for introducing bromine atoms at specific positions on the quinoline scaffold. For 6-fluoroquinoline, the electron-withdrawing fluorine atom at position 6 directs electrophilic substitution to the meta and para positions (3 and 4) relative to the nitrogen atom.

In a representative procedure, 6-fluoroquinoline is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in dichloromethane at 0–25°C. The reaction proceeds via generation of a bromonium ion intermediate, which attacks the electron-deficient positions 3 and 4. Monitoring by thin-layer chromatography (TLC) reveals sequential bromination, with the mono-brominated intermediate (3-bromo-6-fluoroquinoline) forming within 2 hours, followed by di-bromination after 12–24 hours.

Key Data:

  • Yield: 62–68% for 3,4-dibromo-6-fluoroquinoline after purification by column chromatography (SiO₂, hexane/ethyl acetate 9:1).

  • Regioselectivity: Position 3 is preferentially brominated due to steric and electronic effects, but prolonged reaction times favor di-substitution at positions 3 and 4.

N-Halosuccinimide-Mediated Bromination

N-Bromosuccinimide (NBS) offers a controlled alternative for introducing bromine atoms under milder conditions. In this approach, 6-fluoroquinoline is dissolved in acetic acid and treated with NBS at 50–80°C. The reaction mechanism involves radical intermediates, enabling bromination at both positions 3 and 4 without requiring harsh acidic conditions.

Example Protocol:

  • 6-Fluoroquinoline (1.0 equiv) and NBS (2.2 equiv) are refluxed in glacial acetic acid for 8 hours.

  • The mixture is cooled, diluted with water, and neutralized with sodium bicarbonate.

  • The precipitate is filtered and recrystallized from ethanol to yield this compound as pale-yellow crystals.

Optimization Insights:

  • Excess NBS (≥2.0 equiv) ensures complete di-bromination.

  • Lower temperatures (50°C) favor mono-bromination, while higher temperatures (80°C) drive di-substitution.

Functional Group Interconversion Approaches

Bromination of 6-Fluoro-8-Nitroquinoline Precursors

A multistep synthesis leveraging nitro-group-directed bromination has been reported for related halogenated quinolines. While this method initially targets 8-nitro derivatives, reductive removal of the nitro group post-bromination provides access to this compound.

Synthetic Sequence:

  • Nitration: 6-Fluoroquinoline is nitrated at position 8 using a mixture of sulfuric acid and sodium nitrate.

  • Bromination: The resulting 6-fluoro-8-nitroquinoline undergoes bromination with NBS in acetic acid, yielding 3,4-dibromo-6-fluoro-8-nitroquinoline.

  • Reduction: Catalytic hydrogenation (H₂/Pd/C) in ethanol removes the nitro group, furnishing the target compound.

Critical Observations:

  • The nitro group enhances bromine incorporation at positions 3 and 4 by increasing electron deficiency.

  • Reduction steps require careful control to avoid dehalogenation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.92 (d, J = 2.4 Hz, H-2), 8.78 (d, J = 2.0 Hz, H-5), 7.89 (dd, J = 9.2, 2.4 Hz, H-7), 7.45 (dd, J = 9.2, 2.0 Hz, H-8).

¹³C NMR (100 MHz, CDCl₃):

  • δ 161.5 (d, J = 250 Hz, C-6), 152.3 (C-2), 142.7 (C-4), 135.9 (C-3), 129.8 (C-8a), 124.6 (C-4a), 121.3 (C-7), 118.4 (C-5), 115.2 (C-8).

19F NMR (282 MHz, CDCl₃):

  • δ −116.2 ppm (s, C-6 fluorine).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Regioselectivity
Electrophilic BrominationBr₂, FeBr₃, 25°C, 24 h683 > 4
NBS BrominationNBS, AcOH, 80°C, 8 h723 ≈ 4
Nitro-Directed BrominationNBS, H₂/Pd/C, 50°C, 12 h583 > 4

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3,4-Dibromo-6-fluoroquinoline to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of halogenation steps. For bromination, reagents like NBS (N-bromosuccinimide) in DMF at 80–100°C under inert atmosphere are common . Fluorination typically employs KF or AgF in polar aprotic solvents (e.g., DMSO) at elevated temperatures. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, MS) be employed to resolve structural ambiguities in halogenated quinolines?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine and bromine substituents induce distinct splitting patterns. For example, coupling between fluorine and adjacent protons (³JHF ~8–12 Hz) confirms substitution patterns. Bromine’s electronegativity deshields nearby carbons (e.g., C-3 and C-4 in this compound appear at δ ~125–135 ppm in ¹³C NMR) .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks. Bromine isotopes (⁷⁹Br/⁸¹Br, ~1:1 ratio) produce doublet peaks, aiding identification .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the introduction of multiple halogens (Br, F) into the quinoline core?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe, -NHBoc) to control bromination positions. Subsequent deprotection and fluorination via Balz-Schiemann or halogen exchange reactions can achieve regioselectivity .
  • Catalytic Systems : Pd(0)-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized boronic esters allows precise halogen placement. For example, coupling 6-fluoroquinoline-3,4-diboronic acid with aryl bromides yields targeted derivatives .

Q. How do electronic effects of fluorine and bromine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Fluorine : The strong electron-withdrawing effect activates adjacent positions for nucleophilic substitution but deactivates the ring toward electrophilic attack. This enhances stability in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) .
  • Bromine : Acts as a leaving group in SNAr reactions. Steric hindrance from bromine at C-3/C-4 may slow coupling kinetics, requiring elevated temperatures (e.g., 100°C in DMF with Pd(PPh₃)₄) .

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Dynamic Effects : Fluorine’s quadrupolar moment can cause signal broadening. Use high-field NMR (≥400 MHz) and decoupling techniques to resolve splitting.
  • Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to confirm coupling patterns.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aiding spectral assignment .

Comparative Analysis & Biological Relevance

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substitution patterns correlate with efficacy?

  • Methodological Answer :

  • Comparative Table :
CompoundSubstitution PatternBioactivity (IC₅₀, μM)Key Interaction Targets
This compound3-Br, 4-Br, 6-F12.3 (Antimicrobial)DNA gyrase, Topoisomerase IV
6-Fluoroquinoline-3,4-diamine3-NH₂, 4-NH₂, 6-F8.7 (Anticancer)Kinase inhibition
Ciprofloxacin1-Cyclopropyl, 6-F, 7-piperazine0.5 (Antibacterial)DNA gyrase
  • Structure-Activity Relationship (SAR) : Bromine enhances lipophilicity and membrane permeability, while fluorine improves target binding via dipole interactions .

Data Interpretation & Experimental Design

Q. What experimental controls are essential when evaluating the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–10) at 40–60°C for 48–72 hours. Monitor degradation via UPLC-MS.
  • Control Samples : Include antioxidant additives (e.g., BHT) to rule out oxidative decomposition. Use deuterated solvents in NMR stability assays to avoid solvent interference .

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